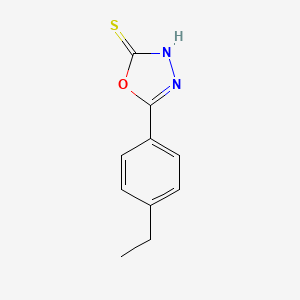

5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

描述

Significance of the 1,3,4-Oxadiazole (B1194373) Scaffold in Contemporary Chemical Research

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities and favorable physicochemical properties. researchgate.net Compounds incorporating the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of biological effects, making them a subject of intense and ongoing research. jchemrev.comnih.gov

The versatility of the 1,3,4-oxadiazole ring stems from its unique electronic and structural features. It can act as a bioisostere for ester and amide functionalities, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. nih.gov The ring system is also capable of participating in hydrogen bonding, which can be crucial for molecular interactions with biological targets. researchgate.net

Researchers have successfully synthesized a multitude of 1,3,4-oxadiazole derivatives that exhibit significant activities, as summarized in the table below.

| Pharmacological Activity | Examples of 1,3,4-Oxadiazole Derivatives | Reference(s) |

| Antimicrobial | Effective against various bacterial and fungal strains. | nih.govmdpi.com |

| Anticancer | Show cytotoxicity against various cancer cell lines, including breast, liver, and colon cancer. | nih.govnih.govnih.gov |

| Anti-inflammatory | Derivatives have shown potent anti-inflammatory effects in preclinical models. | jchemrev.commdpi.com |

| Antiviral | Includes the clinically used antiretroviral drug Raltegravir. | nih.gov |

| Anticonvulsant | Certain derivatives have demonstrated significant anticonvulsant properties. | nih.gov |

| Anti-tubercular | Active against Mycobacterium tuberculosis, including resistant strains. | jchemrev.com |

This wide array of biological activities has established the 1,3,4-oxadiazole scaffold as a critical pharmacophore in the quest for novel therapeutic agents. researchgate.netjchemrev.com

Overview of Substituted 1,3,4-Oxadiazole-2-thiols in Academic Investigations

Within the broad family of 1,3,4-oxadiazoles, the 5-substituted-1,3,4-oxadiazole-2-thiol subclass is of particular interest. These compounds are characterized by a thiol (-SH) group at the 2-position of the oxadiazole ring. This functional group imparts specific chemical properties that make these molecules valuable both as biologically active agents and as versatile synthetic intermediates. asianpubs.org

The synthesis of these compounds is commonly achieved through the cyclization of an acyl hydrazide with carbon disulfide in a basic medium. nih.govjchemrev.comnih.gov The presence of the thiol group introduces a point of reactivity, as it exists in a tautomeric equilibrium with its thione form (-C=S). jchemrev.com The exocyclic sulfur atom is nucleophilic, allowing for straightforward S-alkylation or S-aralkylation reactions to produce a wide array of derivatives. researchgate.netresearchgate.net This synthetic accessibility makes the 1,3,4-oxadiazole-2-thiol (B52307) core a valuable building block for creating libraries of new compounds for biological screening. ontosight.ai

Academic investigations have explored the therapeutic potential of this specific scaffold, revealing a range of activities influenced by the nature of the substituent at the 5-position.

| Derivative Class | Investigated Activity | Key Findings | Reference(s) |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | Antimicrobial | Showed activity against E. coli, S. pneumoniae, and P. aeruginosa. | nih.gov |

| S-Substituted 5-(nitrophenyl)-1,3,4-oxadiazole-2-thiols | Antibacterial | Derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione Derivatives | Anticancer | Demonstrated anti-proliferative activity on the MCF-7 breast cancer cell line. | nih.gov |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | Antimicrobial | Screened for activity against various bacteria and fungi. | researchgate.net |

The presence of the 2-thiol group is often considered to enhance the biological profile of the 1,3,4-oxadiazole ring. asianpubs.org

Research Context for 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol as a Derivative of Interest

Specific research focusing exclusively on this compound is not extensively documented in dedicated studies. However, its scientific relevance can be understood within the broader context of structure-activity relationship (SAR) studies of 5-aryl-1,3,4-oxadiazole-2-thiols. In medicinal chemistry, researchers systematically modify the substituents on a core scaffold to understand how these changes affect biological activity.

The investigation of various substituents on the phenyl ring at the 5-position has been a common strategy. For example:

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) was noted for its potent activity against P. aeruginosa, suggesting that halogen substitution can be beneficial for antimicrobial effects. nih.gov

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their anticancer potential, indicating that a chloro-group is compatible with this activity. nih.gov

Derivatives with a nitrophenyl group have been extensively used as a basis for creating S-substituted libraries with antibacterial properties. researchgate.net

In this context, the synthesis and study of this compound is a logical step in exploring the chemical space around this pharmacophore. The introduction of a 4-ethyl group allows researchers to probe the effect of a small, lipophilic alkyl substituent at the para-position of the phenyl ring. Such a modification can influence the compound's solubility, ability to cross cell membranes, and steric fit into the binding site of a biological target. Investigating this specific derivative would contribute to a more comprehensive understanding of the SAR for this class of compounds, helping to guide the design of future analogs with potentially improved potency or selectivity for a given therapeutic target.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-ethylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-12-10(14)13-9/h3-6H,2H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSHCIIJUBRAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 4 Ethylphenyl 1,3,4 Oxadiazole 2 Thiol

Precursor Synthesis for the 4-Ethylphenyl Moiety

The primary precursor for the synthesis of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol is 4-ethylbenzohydrazide (B1331724). The preparation of this key intermediate is typically achieved through a two-step process starting from 4-ethylbenzoic acid.

First, 4-ethylbenzoic acid is converted to its corresponding ester, commonly the ethyl or methyl ester. This esterification is generally carried out by refluxing the carboxylic acid in the respective alcohol (e.g., absolute ethanol (B145695) or methanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. wjpmr.comresearchgate.netajphs.com

In the second step, the resulting ester undergoes hydrazinolysis. The ester is refluxed with an excess of hydrazine (B178648) hydrate, often in an alcoholic solvent like methanol (B129727) or ethanol, to yield 4-ethylbenzohydrazide. researchgate.netajphs.comresearchhub.com This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group, providing the necessary functionality for the subsequent cyclization step. The purity of the resulting hydrazide is crucial for the efficiency of the ring-formation reaction.

Cyclization Pathways to the 1,3,4-Oxadiazole-2-thiol (B52307) Core

The construction of the 1,3,4-oxadiazole (B1194373) ring is the definitive step in the synthesis of the target compound. Various methods exist for forming this heterocycle, with the most direct route to the 2-thiol derivative involving hydrazide intermediates and carbon disulfide.

The most widely employed and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an aryl hydrazide with carbon disulfide in a basic medium. jchemrev.comjchemrev.comnih.gov In this procedure, 4-ethylbenzohydrazide is treated with carbon disulfide in the presence of a base, typically potassium hydroxide, dissolved in an alcoholic solvent like ethanol. wjpmr.comresearchgate.netnih.govoarjbp.comuobaghdad.edu.iq The reaction mixture is usually refluxed for several hours.

The mechanism involves the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization via dehydration to form the stable 1,3,4-oxadiazole ring. nih.gov Subsequent acidification of the reaction mixture with a dilute mineral acid, such as hydrochloric acid, precipitates the final product, this compound. jchemrev.comjmchemsci.com This method is popular due to its operational simplicity and generally good yields. The synthesized compound exists in a tautomeric equilibrium between the thiol and the thione forms. jchemrev.comjchemrev.com

| Starting Hydrazide | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Nitrobenzoylhydrazide | KOH | Ethanol | Reflux | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) | - | researchgate.netajphs.com |

| 2-Hydroxybenzohydrazide | KOH | Ethanol | Reflux | 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | - | uobaghdad.edu.iq |

| 3,4-Dimethoxybenzohydrazide | KOH | Ethanol | Reflux | 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | - | nih.govoarjbp.com |

| Ibuprofen-derived hydrazide | KOH | Ethanol | Reflux | 5-{1-[4-(2-methyl propyl)phenyl]ethyl}-1,3,4-oxadiazole-2-thiol | - | wjpmr.com |

While the carbon disulfide route is standard for 2-thiol derivatives, other methods are available for constructing the 1,3,4-oxadiazole core, which typically yield 2,5-disubstituted products. One common approach is the oxidative cyclization of N-acylhydrazones. jchemrev.comopenmedicinalchemistryjournal.comresearchgate.net Acylhydrazones, formed by the condensation of aldehydes and acid hydrazides, can be cyclized using various oxidizing agents like iodine, 1,3-dibromo-5,5-dimethylhydantoin, or chloramine-T. jchemrev.comorganic-chemistry.org

Another significant pathway is the cyclodehydration of 1,2-diacylhydrazines. openmedicinalchemistryjournal.comresearchgate.net This reaction can be promoted by a range of dehydrating agents, including phosphorus oxychloride, triflic anhydride, or triphenylphosphine (B44618) oxide. jchemrev.comopenmedicinalchemistryjournal.com These alternative methods are versatile for creating a variety of 1,3,4-oxadiazole derivatives but are less direct for the synthesis of the specific this compound scaffold.

Functionalization and Derivatization at the Thiol Position

The thiol group at the C2 position of the oxadiazole ring is a key site for further molecular elaboration. It can exist in a thione tautomeric form, and both the sulfur atom and the ring nitrogen atom can participate in reactions, leading to a diverse range of derivatives.

The sulfur atom of the thiol group is nucleophilic and readily undergoes S-alkylation or S-acylation upon reaction with various electrophiles. researchgate.netresearchgate.net The reaction is typically carried out by treating this compound with an alkyl or acyl halide (e.g., substituted phenacyl bromides, benzyl (B1604629) chlorides, or chloroacetamides) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). ajphs.comresearchgate.netnih.gov A base, such as sodium hydride (NaH) or potassium carbonate, is required to deprotonate the thiol and generate the more nucleophilic thiolate anion. researchgate.netajphs.com This reaction provides a straightforward route to a wide array of thioether and thioester derivatives. nih.gov

| Oxadiazole-2-thiol | Electrophile | Base | Solvent | Product Type | Reference |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various alkyl/aralkyl halides | NaH | DMF | S-substituted derivatives | researchgate.netajphs.com |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various alkyl/aralkyl halides | NaH | DMF | S-substituted derivatives | researchgate.net |

| 5-(4-substituted phenyl)-1,3,4-oxadiazole-2-thiol | Substituted phenacyl bromides, benzyl chloride, etc. | - | - | S-alkylated derivatives | nih.gov |

| 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | Ethyl chloroacetate | - | - | S-alkylated ester | uobaghdad.edu.iq |

The 1,3,4-oxadiazole-2-thiol scaffold can undergo aminomethylation via the Mannich reaction. This reaction involves the condensation of the active hydrogen atom attached to the nitrogen at position 3 (in the thione tautomer) with formaldehyde (B43269) and a primary or secondary amine. nih.govoarjbp.comresearchgate.net The reaction is typically performed in a solvent like ethanol at room temperature or under reflux conditions. oarjbp.com This process yields N-Mannich bases, where an aminomethyl group is attached to the N3 position of the oxadiazole ring. nih.govnih.gov A wide variety of amines, including aromatic amines and substituted piperazines, can be used, leading to the synthesis of a large library of derivatives. nih.govoarjbp.com

N-Alkylation Strategies of the 1,3,4-Oxadiazole-2-thione Form

The this compound molecule exists in a tautomeric equilibrium between the thiol and thione forms. While S-alkylation is a common derivatization pathway, N-alkylation of the thione tautomer presents an alternative route to novel derivatives with potentially distinct chemical and biological properties. The regioselectivity of the alkylation (N- vs. S-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base employed, and the reaction solvent.

Generally, the nitrogen atom of the oxadiazole ring is less nucleophilic than the exocyclic sulfur atom. Consequently, S-alkylation is often the kinetically favored product. However, by carefully selecting the reaction conditions, the formation of the N-alkylated product can be promoted. For instance, the use of a strong base, such as sodium hydride (NaH), can generate the corresponding anion, and in polar aprotic solvents like dimethylformamide (DMF), the reaction with an alkyl halide can lead to a mixture of N- and S-alkylated products. In some cases, thermodynamic control, achieved through higher reaction temperatures or longer reaction times, may favor the formation of the more stable N-alkylated isomer.

A common strategy to achieve N-alkylation involves the Mannich reaction. This reaction, involving the aminoalkylation of an acidic proton located on a nitrogen atom, can be employed to introduce a variety of substituents onto the oxadiazole ring. The reaction of 5-(4-ethylphenyl)-1,3,4-oxadiazole-2-thione with formaldehyde and a primary or secondary amine would yield the corresponding N-aminomethyl derivative.

Structural Elucidation Techniques for this compound and its Derivatives

The unambiguous determination of the structure of this compound and its derivatives is crucial. A combination of spectroscopic methods and elemental analysis is typically employed for this purpose.

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons of the ethyl group would appear as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group. The aromatic protons of the phenyl ring would typically resonate as a set of doublets in the aromatic region of the spectrum. The proton attached to the nitrogen atom in the thione tautomer (N-H) is expected to appear as a broad singlet at a downfield chemical shift, which is often exchangeable with D₂O. In N-alkylated derivatives, the disappearance of this N-H proton signal and the appearance of new signals corresponding to the protons of the alkyl group would confirm the N-alkylation.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum would show distinct signals for the carbons of the ethyl group, the aromatic carbons of the phenyl ring, and the two carbons of the oxadiazole ring (C=N and C=S). The chemical shift of the C=S carbon is particularly diagnostic and typically appears at a downfield value. Upon N-alkylation, shifts in the positions of the oxadiazole ring carbons would be observed.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the thione tautomer.

A strong absorption band around 1600-1650 cm⁻¹ attributed to the C=N stretching vibration of the oxadiazole ring.

A characteristic absorption in the range of 1250-1270 cm⁻¹ indicating the C=S stretching vibration.

Bands corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

In N-alkylated derivatives, the disappearance of the N-H stretching band would be a key indicator of successful derivatization.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For instance, the cleavage of the ethyl group from the phenyl ring or the fragmentation of the oxadiazole ring itself can be observed.

Interactive Data Table: Spectroscopic Data for 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Aromatic H: 8.2-8.4; NH: broad | - | NH: ~3100; C=N: ~1610; C=S: ~1260 | M⁺: 223 |

| 5-(4-Chlorophenyl)-2-(benzylthio)-1,3,4-oxadiazole | Aromatic H: 7.1-8.0; CH₂: 4.38 | CH₂: 39.38; Aromatic C: 124-135; Oxadiazole C: ~165 | C=N: ~1608 | M⁺+2: 304.20 |

| N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | Aromatic H: 7.2-7.9; CH₂: 4.14; NH: 10.12 | CH₂: 38.66; Aromatic C: 120-138; Oxadiazole C: ~165, ~169 | NH: 3210; C=O: 1710; C=N: 1609 | M⁺+4: 384.00 |

Elemental Composition Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correct molecular formula of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | C₁₆H₁₁Cl₂N₃O₂S | C: 50.56, H: 2.91, N: 11.08 | C: 50.54, H: 2.92, N: 11.05 |

| 2-(Benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | C₁₆H₁₄N₂O₂S | - | - |

| 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | C₁₆H₁₁ClN₄O₄S | C: 49.30, H: 2.83, N: 14.36 | C: 49.18, H: 2.84, N: 14.34 |

Investigation of Pharmacological Potential of 5 4 Ethylphenyl 1,3,4 Oxadiazole 2 Thiol Derivatives in Vitro and Mechanistic Studies

Antimicrobial Activity Evaluation and Mechanisms

The 1,3,4-oxadiazole (B1194373) scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in various antimicrobial agents. Derivatives of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol have been evaluated for their activity against a range of pathogenic microorganisms, including bacteria, fungi, mycobacteria, and viruses.

Antibacterial Efficacy and Inhibition Mechanisms

Derivatives of 5-substituted-1,3,4-oxadiazole-2-thiol have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The presence of the thiol (-SH) group and the substituted phenyl ring at the 5-position of the oxadiazole core are considered important for their biological activity.

While specific studies focusing solely on the 5-(4-ethylphenyl) derivative are limited, research on analogous 5-aryl-1,3,4-oxadiazole-2-thiols provides valuable insights. For instance, derivatives with different substitutions on the phenyl ring have shown varying degrees of efficacy against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). The antibacterial effect is often influenced by the nature of the substituent on the phenyl ring.

One of the proposed mechanisms for the antibacterial action of this class of compounds is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a key target for many antibacterial agents. nih.gov Some 1,3,4-oxadiazole derivatives have been found to interfere with the function of DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death. Another potential target is peptide deformylase, an enzyme involved in bacterial protein synthesis, which is essential for bacterial survival.

Antibacterial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

| Compound Derivative | Bacterial Strain | Activity (e.g., MIC in µg/mL) |

|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) | E. coli | More potent than ampicillin |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | More potent than ampicillin |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Significantly more potent than ampicillin |

| 5-(3-Chlorophenyl) derivatives | Various Gram-positive and Gram-negative | Moderate to excellent |

Antifungal Activity Assessment

The antifungal potential of 5-substituted 1,3,4-oxadiazole-2-thiols has also been a subject of investigation. asianpubs.org These compounds have been tested against a variety of fungal species, including Aspergillus niger, Aspergillus flavus, and Candida albicans. The antifungal activity is attributed to the interference with fungal cell membrane synthesis or other vital cellular processes. The lipophilicity and electronic properties of the substituent at the 5-position of the oxadiazole ring play a crucial role in determining the antifungal efficacy. For example, a study on a series of 5-substituted 1,3,4-oxadiazole-2-thiols demonstrated that certain derivatives exhibited significant inhibition of fungal growth. asianpubs.org

Antifungal Activity of 5-Substituted-1,3,4-oxadiazole-2-thiols

| Fungal Strain | Activity of Derivatives |

|---|---|

| Aspergillus flavus | Variable |

| Mucor species | Significant |

| Aspergillus niger | Significant |

| Aspergillus fumigatus | Significant |

Antitubercular and Antimycobacterial Potentials

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for the design of novel antitubercular drugs. Several studies have reported the potent activity of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives against Mycobacterium tuberculosis. nih.gov The mechanism of action is thought to involve the inhibition of specific mycobacterial enzymes that are essential for the bacterium's survival. For instance, some derivatives have shown potent activity against drug-susceptible as well as drug-resistant strains of M. tuberculosis. nih.gov

Antiviral Investigations

The exploration of 1,3,4-oxadiazole derivatives has extended to their potential as antiviral agents. While specific data on this compound is not extensively available, related compounds have been screened for activity against various viruses. For example, certain thiadiazole and oxadiazole derivatives have been investigated for their ability to inhibit the replication of viruses such as the tobacco mosaic virus. nih.govarkat-usa.org The mechanism of antiviral action can vary, including the inhibition of viral enzymes or interference with the viral life cycle.

Antiproliferative and Anticancer Pathways (In Vitro Cell Line Studies)

In addition to antimicrobial properties, 1,3,4-oxadiazole derivatives have garnered significant attention for their potential as anticancer agents. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cancer progression, or interfere with cell signaling pathways.

Growth Inhibition in Cancer Cell Lines (e.g., breast, cervical, colon, HeLa)

Numerous studies have demonstrated the cytotoxic effects of 5-substituted-1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. These include breast cancer (e.g., MCF-7), cervical cancer (e.g., HeLa), and colon cancer cell lines. nih.gov The anticancer activity is often structure-dependent, with the nature of the substituent on the phenyl ring significantly influencing the potency. For example, derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have been shown to exhibit anti-proliferative activity against the MCF-7 breast cancer cell line. nih.gov Similarly, other derivatives have shown efficacy against HeLa and various colon cancer cell lines. nih.govbiointerfaceresearch.com The mechanism of action for the anticancer effects of these compounds is multifaceted and can involve the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, as well as the modulation of pathways such as the NF-kB signaling pathway. arkat-usa.org

Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives

| Cancer Cell Line | Derivative Type | Observed Effect |

|---|---|---|

| Breast Cancer (MCF-7) | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione | Anti-proliferative activity |

| Cervical Cancer (HeLa) | Phenylpiperazine derivatives of 1,3,4-oxadiazole | Growth inhibition |

| Colon Cancer (HT-29) | 1,3,4-oxadiazole incorporated diphenylamine | Significant cytotoxicity |

Molecular Target Identification and Inhibition

Derivatives of the 1,3,4-oxadiazole scaffold have been extensively studied for their anticancer properties, with a key mechanism of action being the inhibition of critical molecular targets involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.

Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase, is often overexpressed in various cancers, playing a crucial role in cell proliferation and differentiation. nih.gov The inhibition of EGFR is a well-established strategy in cancer therapy. nih.gov Studies on naproxen-based 1,3,4-oxadiazole derivatives have demonstrated their potential as EGFR inhibitors. For instance, a synthesized hybrid compound, 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol, exhibited potent inhibition of EGFR kinase with an IC50 value of 0.41 μM, comparable to the standard drug Erlotinib (IC50 0.30 μM). nih.gov While direct studies on this compound derivatives are limited, the established anti-EGFR activity of structurally related 1,3,4-oxadiazoles suggests that this specific scaffold may also possess inhibitory potential against this key oncogenic driver.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Consequently, VEGFR-2 is a prime target for the development of novel anticancer drugs. nih.gov Computational and in vitro studies have shown that 1,3,4-oxadiazole derivatives can act as potent inhibitors of VEGFR-2. researchgate.net Molecular docking studies of certain 1,3,4-oxadiazole derivatives have revealed strong binding affinities to the VEGFR-2 active site, with some compounds exhibiting greater selectivity for VEGFR-2 over EGFR. researchgate.net For example, a series of 1,3,4-oxadiazole-naphthalene hybrids were synthesized and evaluated as VEGFR-2 inhibitors, with some compounds showing promising antiproliferative activity against cancer cell lines. researchgate.net

Tubulin polymerization is a dynamic process essential for the formation of the mitotic spindle during cell division. Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development. Several 1,3,4-oxadiazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govmdpi.comnih.gov For instance, a series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govnih.govnih.govoxadiazole-2-thione derivatives displayed inhibitory effects on cellular tubulin. nih.gov One compound, in particular, was found to be a potent tubulin inhibitor in HepG2 cells, with an 81.1% inhibition of the original control tubulin. nih.gov Another study on cis-stilbene-based 1,2,4-triazole (B32235)/1,3,4-oxadiazole conjugates identified a compound that induced G2/M phase cell cycle arrest and inhibited tubulin polymerization with an IC50 value of 12.99 ± 0.50 μM. mdpi.com These findings suggest that the this compound scaffold could be a promising framework for developing new tubulin-targeting anticancer agents.

Table 1: Molecular Target Inhibition by 1,3,4-Oxadiazole Derivatives

| Molecular Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| EGFR | Naproxen-based 1,3,4-oxadiazoles | Inhibited EGFR kinase with IC50 of 0.41 μM. | nih.gov |

| VEGFR-2 | 1,3,4-Oxadiazole-naphthalene hybrids | Showed promising antiproliferative activity and VEGFR-2 inhibition. | researchgate.net |

| Tubulin | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govnih.govnih.govoxadiazole-2-thiones | Potent inhibition of cellular tubulin (81.1% inhibition). | nih.gov |

| Tubulin | cis-stilbene-based 1,3,4-oxadiazole conjugates | Inhibited tubulin polymerization with an IC50 of 12.99 ± 0.50 μM. | mdpi.com |

Cell Cycle Modulation and Apoptosis Induction Studies

The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to their ability to modulate the cell cycle and induce apoptosis, or programmed cell death.

Cell Cycle Modulation: Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, certain 1,3,4-oxadiazole nortopsentin derivatives have been shown to cause a significant increase in the percentage of pancreatic ductal adenocarcinoma cells in the G2/M phase of the cell cycle. mdpi.com This G2/M arrest suggests that these compounds may interfere with the mitotic machinery, a finding consistent with the tubulin polymerization inhibition observed with other oxadiazole derivatives. mdpi.com Other studies have reported cell cycle arrest at the G1 phase, indicating an interference with the cell's preparation for DNA synthesis. researchgate.net

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Derivatives of 1,3,4-oxadiazole have been shown to trigger apoptosis in various cancer cell lines. nih.gov For instance, new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were found to induce apoptosis in colon and breast adenocarcinoma cell lines. nih.gov The mechanism of apoptosis induction can be multifaceted, often involving the activation of intrinsic or extrinsic pathways. Some 1,3,4-oxadiazole derivatives have been found to stimulate the p53-mediated intrinsic pathway, a critical tumor suppressor pathway. nih.gov This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

While specific studies on the cell cycle modulation and apoptosis-inducing effects of this compound derivatives are not yet prevalent, the consistent findings across a range of structurally related 1,3,4-oxadiazoles strongly suggest that this class of compounds holds significant promise as modulators of these fundamental cellular processes.

Table 2: Cell Cycle and Apoptosis Modulation by 1,3,4-Oxadiazole Derivatives

| Cellular Process | Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Cell Cycle Modulation | 1,3,4-Oxadiazole nortopsentin derivatives | Arrest at G2/M phase in pancreatic cancer cells. | mdpi.com |

| Cell Cycle Modulation | 5-Aryl-3-(2-(pyrrolyl) thiophenyl)-1,2,4-oxadiazoles | Arrest at G1 phase in breast cancer cells. | researchgate.net |

| Apoptosis Induction | 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | Induced apoptosis in colon and breast cancer cells. | nih.gov |

| Apoptosis Induction | 2,5-disubstituted-1,3,4-oxadiazoles | Stimulation of the p53 mediated intrinsic pathway. | nih.gov |

Enzyme Inhibition and Modulation Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as cholinesterase inhibitors.

A study on S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) revealed prominent inhibitory activity against both AChE and BChE. nih.gov Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and screened, showing relatively higher activity against AChE. nih.gov Furthermore, 5-Aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amines have been identified as dual inhibitors of both AChE and BChE. mdpi.com

The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol derivatives, compounds with 2-methylbenzyl and 3-chlorobenzyl substitutions at the thiol position were the most potent AChE inhibitors. wikipedia.org For BChE inhibition, a 4-fluorobenzyl substitution proved to be the most effective. wikipedia.org These findings suggest that the nature and position of the substituent on the S-alkyl/aralkyl group significantly influence the inhibitory potency and selectivity. While direct experimental data on this compound derivatives is not available, the existing data on structurally similar compounds suggest that this scaffold is a promising starting point for the design of novel cholinesterase inhibitors.

Table 3: Cholinesterase Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| AChE & BChE | S-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiols | Prominent dual inhibition. | nih.gov |

| AChE | 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides | More active against AChE. | nih.gov |

| AChE & BChE | 5-Aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amines | Dual inhibitors. | mdpi.com |

| AChE | 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole | Potent AChE inhibitor (IC50 = 64.61±0.07 µmoles/L). | wikipedia.org |

| BChE | 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole | Most potent BChE inhibitor in the series (IC50 = 145.11±0.14 µmoles/L). | wikipedia.org |

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Several studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as COX inhibitors, with some exhibiting promising selectivity for COX-2. nih.govmdpi.comnih.gov For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety showed a higher potential to inhibit COX-2 compared to COX-1. nih.gov One derivative, in particular, displayed the most promising anti-inflammatory activity with a 74.16% inhibition in an in vitro assay. nih.gov Another study on novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives also reported potent COX-2 inhibitory activity and selectivity. mdpi.com

Structure-activity relationship studies have indicated that the nature of the substituents on the aryl rings of the 1,3,4-oxadiazole scaffold is crucial for both potency and selectivity. For example, the presence of a p-chlorophenyl substitution on a side chain was found to be vital for the anti-inflammatory potential of one derivative. nih.gov Although specific data on this compound derivatives are lacking, the established activity of related compounds suggests that this scaffold could be a valuable template for the design of novel and selective COX-2 inhibitors.

Table 4: Cyclooxygenase Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| COX-2 > COX-1 | 2,5-disubstituted-1,3,4-oxadiazoles with flurbiprofen moiety | Preferential inhibition of COX-2. One derivative showed 74.16% anti-inflammatory activity. | nih.gov |

| COX-2 | 1,3,4-Oxadiazole and 1,2,4-triazole derivatives | Potent and selective COX-2 inhibition (IC50 = 0.04 – 0.14 μM, SI = 60.71 – 337.5). | mdpi.com |

| COX-2 | 2,5-Diaryl-1,3,4-oxadiazoles | Potent and selective COX-2 inhibitors (IC50 = 0.48-0.89 µM; SI = 67.96-132.83). | researchgate.net |

Glycosidase and Urease Inhibition

Glycosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of 1,3,4-oxadiazole derivatives as α-glucosidase inhibitors. A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized, and several compounds were found to be promising inhibitors of α-glucosidase with IC50 values in the micromolar range. nih.gov Another study on novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives also demonstrated α-glucosidase inhibitory activity. wikipedia.org The structure-activity relationship of these compounds suggests that the nature of the substituents on the phenyl ring and the side chain attached to the thiol group are critical for their inhibitory potential.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is therefore a target for the development of new therapeutic agents. Research has shown that 1,3,4-oxadiazole derivatives can be potent urease inhibitors. nih.govnih.govmdpi.com A study on S-substituted-5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazole derivatives demonstrated that these molecules are potent inhibitors of urease. mdpi.com Similarly, a series of eighteen 1,3,4-oxadiazole derivatives were synthesized and evaluated, with most showing potent inhibition of Jack bean urease. nih.gov The structure-activity relationship studies of these compounds have indicated that the electronic properties and the position of substituents on the phenyl ring play a significant role in their urease inhibitory activity. For instance, electron-donating groups were found to enhance the activity. researchgate.net

Table 5: Glycosidase and Urease Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| α-Glucosidase | 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide derivatives | Promising inhibitors with IC50 values in the micromolar range. | nih.gov |

| α-Glucosidase | 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives | Demonstrated α-glucosidase inhibitory activity. | wikipedia.org |

| Urease | S-substituted-5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazole derivatives | Potent urease inhibitors. | mdpi.com |

| Urease | 5-(substituted) 1,3,4-oxadiazole-2-thiones | Most derivatives were potent inhibitors of Jack bean urease. | nih.gov |

| Urease | Bis-1,3,4-oxadiazole derivatives | Good to moderate urease inhibitory activities (IC50 = 13.46 ± 0.34 to 74.45 ± 3.81 μM). | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for cell proliferation. Inhibition of DHFR is a well-established mechanism for antimicrobial and anticancer drugs. There is evidence to suggest that 1,3,4-oxadiazole derivatives can act as DHFR inhibitors.

A study on the antimicrobial activity of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives suggested that their mechanism of action could be through the inhibition of DHFR. nih.gov This was further supported by an in vitro DHFR enzyme inhibition assay. nih.gov The study also highlighted that the nature of the substituent on the phenyl ring influences the activity, with antitubercular activity increasing in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH. nih.gov

While direct experimental data for the DHFR inhibitory activity of this compound derivatives is not currently available, the findings from studies on closely related 5-aryl-1,3,4-oxadiazole-2-thiols provide a strong rationale for investigating this specific compound and its derivatives as potential DHFR inhibitors. The ethyl group at the 4-position of the phenyl ring could influence the binding affinity to the enzyme's active site, and further studies are warranted to explore this potential.

Table 6: Dihydrofolate Reductase (DHFR) Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| DHFR | 5-aryl-1,3,4-oxadiazole-2-thiols | Suggested as the mechanism for antimicrobial activity; confirmed by in vitro enzyme inhibition assay. | nih.gov |

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, where it is involved in the abnormal hyperphosphorylation of the tau protein. nih.govnih.gov Consequently, inhibitors of GSK-3β are considered promising therapeutic agents. nih.gov Research has shown that the 1,3,4-oxadiazole scaffold is a potent core for the development of GSK-3β inhibitors. tau.ac.il

A novel series of 1,3,4-oxadiazole derivatives has been designed and synthesized, demonstrating potent and selective GSK-3β inhibitory activity in vitro. nih.gov For instance, one of the most potent inhibitors from a series of oxadiazole-based compounds, an acetamide (B32628) derivative, exhibited an IC50 value of 17 nM for GSK-3β. tau.ac.il Further studies on other series, such as benzimidazole-linked-1,3,4-oxadiazole carboxamides, have also identified compounds with significant potency against GSK-3β in the sub-micromolar range. researchgate.net Efforts to optimize these derivatives have also focused on improving pharmacokinetic profiles, leading to the identification of compounds with not only potent GSK-3β inhibition but also favorable brain permeability. nih.gov

Table 1: In Vitro GSK-3β Inhibitory Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound Series | Representative Compound | GSK-3β IC50 (μM) | Reference |

|---|---|---|---|

| Oxadiazole-based Acetamide | Compound 26d | 0.017 | tau.ac.il |

| Benzimidazole-linked-1,3,4-oxadiazole Carboxamide | Compound 7a | 0.13 | researchgate.net |

| Benzimidazole-linked-1,3,4-oxadiazole Carboxamide | Compound 7r | 0.14 | researchgate.net |

| Benzimidazole-linked-1,3,4-oxadiazole Carboxamide | Compound 7j | 0.20 | researchgate.net |

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various inflammation-related diseases. nih.gov Specifically, 5-lipoxygenase (5-LOX) is a key enzyme in this pathway, making it an important target for anti-inflammatory drugs. nih.gov The correlation between inflammation and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is well-established. acs.org Research into new molecules with safer profiles has led to the investigation of 1,3,4-oxadiazole derivatives as potential LOX inhibitors. acs.org

Studies on 1,3,4-oxadiazole analogs of fenamates have demonstrated in vitro inhibition of 5-lipoxygenase activities. acs.org A series of N-alkyl/aryl derivatives of 5-((p-tolyloxymethyl)-4H-1,3,4-oxadiazole-2-ylthio)acetamide were synthesized and evaluated for their lipoxygenase inhibitory potential, supported by both in vitro and in silico studies. acs.org

Antioxidant Activity Profiling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Dysfunction of antioxidant protective mechanisms can lead to excessive free radical production and subsequent inflammatory processes. nih.gov Consequently, compounds with antioxidant properties are of significant therapeutic interest. Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated to ascertain their potential to mitigate oxidative stress. mdpi.comresearchgate.net

The antioxidant potential of 1,3,4-oxadiazole derivatives is often evaluated using various in vitro radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to determine the ability of these compounds to act as free radical scavengers. researchgate.netnih.gov Studies on various synthesized 1,3,4-oxadiazole derivatives have shown significant DPPH radical scavenging activity, with some compounds exhibiting efficacy comparable to or even higher than standard antioxidants like Vitamin C and Butylated hydroxytoluene (BHT). researchgate.netuobaghdad.edu.iqresearchgate.net

In addition to DPPH assays, nitric oxide (NO) scavenging assays have been employed to assess antioxidant potential. mdpi.com Certain derivatives have demonstrated potent NO free radical scavenging ability. For example, one study found that the most active derivative exhibited 83.88% inhibition of the NO free radical, with an IC50 value of 27.32 µg/mL, compared to the standard ascorbic acid IC50 of 19.81 µg/mL. mdpi.com Other assays, including hydroxyl radical scavenging and iron chelation, have also been used to confirm the antioxidant capacity of this class of compounds. mdpi.com

Table 2: Antioxidant Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound Series | Assay | Most Active Compound | Activity (% Inhibition or IC50) | Standard | Standard Activity | Reference |

|---|---|---|---|---|---|---|

| Flurbiprofen-based 1,3,4-Oxadiazoles | DPPH Scavenging | Ox-6f | 80.11% | Ascorbic Acid | 89.16% | mdpi.com |

| Flurbiprofen-based 1,3,4-Oxadiazoles | NO Scavenging | Ox-6f | 83.88% (IC50: 27.32 µg/mL) | Ascorbic Acid | 86.71% (IC50: 19.81 µg/mL) | mdpi.com |

| Quinazoline-4-one/Oxazine-4-one derivatives | DPPH Scavenging | Compound 10 | Higher than BHT | BHT | - | uobaghdad.edu.iqresearchgate.net |

| Quinazoline-4-one/Oxazine-4-one derivatives | DPPH Scavenging | Compound 13 | Higher than BHT | BHT | - | uobaghdad.edu.iqresearchgate.net |

Beyond direct radical scavenging, the antioxidant potential of 1,3,4-oxadiazole derivatives can be assessed by their ability to modulate markers of oxidative stress. Long-term inflammation and oxidative stress are known to coexist and can contribute to tissue damage. nih.govmdpi.com In vivo studies on some 1,3,4-oxadiazole derivatives have investigated their effects on inflammatory markers that are also linked to oxidative stress, such as thiobarbituric acid-reducing substance (TBARS), a measure of lipid peroxidation. mdpi.com

Anti-inflammatory Response Investigations

The 1,3,4-oxadiazole ring is a well-recognized pharmacophore in the development of anti-inflammatory agents. nih.govtau.ac.il Numerous derivatives have been synthesized and have shown potent anti-inflammatory activity in various in vitro and in vivo models. nih.govnih.gov The mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade. mdpi.com

A primary mechanism by which 1,3,4-oxadiazole derivatives exert their anti-inflammatory effects is through the inhibition of inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that these compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). nih.gov

Furthermore, these derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net Many synthesized 1,3,4-oxadiazole and 1,2,4-triazole derivatives have demonstrated potent and selective inhibitory activity against COX-2. researchgate.netnih.gov For example, a series of 2,5-biaryl-1,3,4-oxadiazoles were found to be potent and selective inhibitors of COX-2, with some compounds showing superior anti-inflammatory activity compared to the standard drug celecoxib (B62257) in in vivo assays. researchgate.net In addition to COX enzymes, studies have also investigated the impact of these compounds on pro-inflammatory cytokines, revealing that certain derivatives can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-activated macrophages. nih.gov

Table 3: COX-2 Inhibitory Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound Series | Representative Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| 2,5-Biaryl-1,3,4-oxadiazoles | Compound 6e | 0.48 | >50 | >104.16 | researchgate.net |

| 2,5-Biaryl-1,3,4-oxadiazoles | Compound 6f | 0.51 | >50 | >98.03 | researchgate.net |

| 2,5-Biaryl-1,3,4-oxadiazoles | Compound 7f | 0.55 | >50 | >90.90 | researchgate.net |

| Novel 1,3,4-oxadiazoles | Compound 8a | 0.06 | 8.5 | 141.67 | nih.gov |

| Novel 1,3,4-oxadiazoles | Compound 8b | 0.04 | 7.5 | 187.5 | nih.gov |

Protein Denaturation Assays

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit heat-induced protein denaturation is a common in vitro method for assessing its potential anti-inflammatory activity. Several studies have utilized this method, often employing bovine serum albumin (BSA) or egg albumin, to evaluate the pharmacological potential of 1,3,4-oxadiazole derivatives. chula.ac.thmdpi.comchula.ac.th

The assay involves subjecting a solution of albumin to heat, which causes it to denature and lose its tertiary and secondary structures. When test compounds with anti-inflammatory properties are added, they protect the protein from denaturation. The percentage of inhibition is then calculated and compared to a standard non-steroidal anti-inflammatory drug (NSAID), such as diclofenac (B195802) sodium. chula.ac.thchula.ac.th

In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential using both bovine serum and egg albumin denaturation assays. chula.ac.thchula.ac.th The results indicated that several of the tested compounds exhibited moderate to good anti-inflammatory activity. Specifically, compounds designated as 3e, 3f, and 3i showed notable inhibition of protein denaturation when compared to the standard, diclofenac sodium. chula.ac.thchula.ac.th

Another research effort focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives and assessed their anti-inflammatory activity through a heat-induced albumin denaturation assay. mdpi.com The findings demonstrated that the derivative Ox-6f displayed the most promising activity, with a 74.16% inhibition of protein denaturation at a concentration of 200 μg/mL. This was comparable to the standard drug ibuprofen, which showed 84.31% inhibition at the same concentration. mdpi.com Other derivatives, such as Ox-6d and Ox-6a, also showed significant inhibitory potential at 70.56% and 63.66%, respectively. mdpi.com These results suggest that the 1,3,4-oxadiazole scaffold, particularly with certain substitutions, is a viable pharmacophore for developing new anti-inflammatory agents. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives by Protein Denaturation Assay

| Compound | Concentration (μg/mL) | % Inhibition of Protein Denaturation | Standard Drug | % Inhibition of Standard | Source |

|---|---|---|---|---|---|

| Ox-6f | 200 | 74.16 ± 4.41% | Ibuprofen | 84.31 ± 4.93% | mdpi.com |

| Ox-6d | 200 | 70.56 ± 2.87% | Ibuprofen | 84.31 ± 4.93% | mdpi.com |

| Ox-6a | 200 | 63.66 ± 4.91% | Ibuprofen | 84.31 ± 4.93% | mdpi.com |

| 3e, 3f, 3i | Not Specified | Moderate Activity | Diclofenac Sodium | Not Specified | chula.ac.thchula.ac.th |

Other Biological Activities (e.g., anticonvulsant, plant growth regulating effects)

Derivatives of 1,3,4-oxadiazole are recognized for a wide spectrum of pharmacological activities beyond anti-inflammatory effects. nih.govresearchgate.net Among these, their potential as anticonvulsant and plant growth-regulating agents has been a subject of significant research. ptfarm.plnih.govresearchgate.net

Anticonvulsant Activity:

The anticonvulsant properties of 1,3,4-oxadiazole derivatives have been investigated in various animal models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govwu.ac.th These models represent grand mal and petit mal epilepsy, respectively.

In one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, leading to the identification of compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) as a particularly potent anticonvulsant. nih.gov This compound demonstrated superior activity compared to the established drugs carbamazepine (B1668303) and ethosuximide (B1671622) in both MES and scPTZ models, with an ED₅₀ of 8.9 mg/kg and 10.2 mg/kg, respectively. nih.gov Further mechanistic studies suggested that its activity may be related to its strong binding affinity to the GABA-A receptor. nih.gov

Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles and found that compounds with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole , showed excellent anticonvulsant activity. ptfarm.pl Research also indicates that the lipophilic nature of substituents on the oxadiazole ring can enhance anticonvulsant potential. researchgate.net

Table 2: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Standard Drug(s) | Source |

|---|---|---|---|---|

| Compound 5b | MES | 8.9 | Carbamazepine | nih.gov |

| Compound 5b | scPTZ | 10.2 | Ethosuximide | nih.gov |

| Compound C4 & C5 | MES & PTZ | Promising Activity | Phenytoin, Diazepam | wu.ac.thresearchgate.net |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | MES | Excellent Activity | Phenytoin Sodium | ptfarm.pl |

Plant Growth Regulating Effects:

The 1,3,4-oxadiazole scaffold has also been explored for its applications in agriculture, demonstrating potential as plant growth regulators and as agents for controlling plant diseases. researchgate.netresearchgate.net

Research has shown that certain 1,3,4-oxadiazole derivatives can act as "plant activators," inducing a plant's natural defense mechanisms against pathogens. nih.gov A study focused on controlling Tobacco Mosaic Virus (TMV) prepared a series of 1,3,4-oxadiazole derivatives bearing an isopropanol (B130326) amine moiety. One compound, designated A₁₄ , exhibited excellent protective activity against TMV, with an EC₅₀ value of 137.7 mg L⁻¹, outperforming commercial agents like ningnanmycin (B12329754) and ribavirin. nih.gov Biochemical analysis indicated that this compound could suppress the biosynthesis of the virus while simultaneously inducing the plant's defense response. nih.gov

Furthermore, 1,3,4-oxadiazole derivatives have been developed as antifungal agents to control diseases in major crops like maize. frontiersin.org These compounds have shown efficacy against various maize pathogens, including Exserohilum turcicum, with some derivatives demonstrating significantly lower EC₅₀ values than the commercial fungicide carbendazim. frontiersin.org This highlights the versatility of the 1,3,4-oxadiazole structure in developing new agrochemicals. researchgate.net

Computational Chemistry and in Silico Investigations of 5 4 Ethylphenyl 1,3,4 Oxadiazole 2 Thiol and Its Analogs

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For 1,3,4-oxadiazole-2-thiol (B52307) derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various biological targets, including enzymes and proteins involved in cancer, microbial infections, and inflammation. wjarr.comnih.gov

Docking simulations of 1,3,4-oxadiazole (B1194373) analogs have revealed specific binding modes and key interactions with the active sites of several important proteins. The heterocyclic scaffold often acts as a core for establishing hydrogen bonds and hydrophobic interactions, which are critical for stabilizing the ligand-protein complex. biointerfaceresearch.com

For instance, in studies targeting enzymes crucial for bacterial survival, such as peptide deformylase (PDF) , analogs have shown interactions with key amino acid residues like Gly45, Gly89, Cys90, and Leu91. psu.edu When targeting Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) , a key enzyme in mycolic acid biosynthesis, oxadiazole derivatives have been shown to interact with residues like Lys165 and Gly14, with the oxadiazole core stacking effectively with the NAD+ cofactor. nih.govijpsonline.comresearchgate.net

In the context of anticancer research, these compounds have been docked against various kinases. Analogs have shown interactions with essential residues in the EGFR tyrosine kinase active site, including Leu792 and Met793. semanticscholar.org Similarly, studies against VEGFR2, a key protein in angiogenesis, have also been performed. researchgate.net Other targets include cyclooxygenase (COX) enzymes, where interactions with residues such as His90, Ser353, and Arg120 have been observed, and STAT3, where analogs bind to its SH2 domain. mdpi.comnih.gov

These analyses consistently highlight the ability of the 1,3,4-oxadiazole ring and its substituents to form a network of interactions, including hydrogen bonds via its nitrogen and oxygen atoms and π-σ or π-alkyl interactions with hydrophobic pockets within the receptor active site. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol or kJ/mol, which estimates the strength of the ligand-receptor interaction. Lower energy scores typically indicate stronger and more stable binding. Studies on various 5-aryl-1,3,4-oxadiazole-2-thiol analogs have demonstrated significant binding affinities against a range of therapeutic targets.

For example, certain derivatives have shown potent binding to cyclin-dependent kinase 2 (CDK-2), with docking scores as low as -10.654 kcal/mol. researchgate.net In studies targeting receptor tyrosine kinases, analogs have exhibited strong binding to EGFR and HER2 with affinities of -12.9 kcal/mol and -13.6 kcal/mol, respectively. nih.gov Docking against VEGFR2 has yielded binding energies of -48.89 kJ/mol (-11.68 kcal/mol) for optimized derivatives. nih.gov Furthermore, when targeting the STAT3 protein, a key signaling molecule in cancer, an analog demonstrated a high binding energy of -9.91 kcal/mol. nih.gov

The following table summarizes representative binding affinity predictions for various 1,3,4-oxadiazole analogs against different biological targets.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,3,4-Oxadiazole Derivative | Cyclin-Dependent Kinase 2 (CDK-2) | -10.654 |

| N-Mannich Base of 1,3,4-Oxadiazole | EGFR | -12.9 |

| N-Mannich Base of 1,3,4-Oxadiazole | HER2 | -13.6 |

| N-Mannich Base of 1,3,4-Oxadiazole | cMet | -12.6 |

| N-Mannich Base of 1,3,4-Oxadiazole | hTrkA | -14.5 |

| 1,3,4-Oxadiazole Derivative | STAT3 (SH2 Domain) | -9.91 |

| 1,3,4-Oxadiazole Amide Derivative | VEGFR2 | -11.68 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For 1,3,4-oxadiazole derivatives, QSAR studies are vital for predicting the activity of new analogs and for understanding which molecular properties are most influential in determining their therapeutic effects. nih.gov

Researchers have successfully developed both 2D and 3D-QSAR models for various series of 1,3,4-oxadiazole analogs to predict activities such as antimicrobial, antimycobacterial, and anticancer effects. nih.govbrieflands.com These models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate these descriptors with experimentally measured biological activity. nih.govijpsdronline.com

The robustness and predictive power of these models are evaluated using statistical parameters. A high squared correlation coefficient (r²) indicates a good fit of the model to the data. Internal predictivity is often assessed by the leave-one-out cross-validation coefficient (q²), while external predictivity (pred_r²) is determined by the model's ability to predict the activity of an external test set of compounds not used in model generation. ijpsdronline.comijpsdronline.com For instance, a 3D-QSAR model for antimicrobial 1,3,4-oxadiazoles yielded a q² of 0.6969 and a pred_r² of 0.6148, indicating a statistically significant and predictive model. nih.govresearchgate.net Similarly, another model for antiproliferative agents showed an r² of 0.8713 and a pred_r² of 0.8109. ijpsdronline.com

QSAR models identify specific molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's structure, including its topology, electronic properties, and steric features. The analysis of these correlations provides valuable insights for designing more potent compounds.

For 1,3,4-oxadiazole derivatives, studies have shown that a combination of descriptors is often required to model their activity effectively. For example, in predicting antitubercular activity, topological and constitutional descriptors such as the valence molecular connectivity index (chiV3 cluster) and the count of specific atom arrangements (T_O_O_5) have been shown to positively contribute to inhibitory activity. nih.gov 3D-QSAR studies, which use molecular field analysis (MFA), often reveal the importance of steric and electrostatic fields at specific points around the molecule. ijpsdronline.com These studies have indicated that bulky substituents can sometimes reduce activity, while the presence of electronegative groups can enhance it. brieflands.com

The following table lists some molecular descriptors that have been correlated with the biological activity of 1,3,4-oxadiazole analogs in various QSAR studies.

| Descriptor Type | Descriptor Name | Associated Biological Activity |

|---|---|---|

| Topological | chiV3Cluster | Antitubercular |

| Constitutional | T_O_O_5 | Antitubercular |

| Topological | SdsCHE-index | Antitubercular |

| Constitutional | Rotatable Bond Count | Antitubercular |

| 3D-MFA | Steric Fields (e.g., S_1278, S_751) | Antiproliferative |

| 3D-MFA | Electrostatic Fields (e.g., E_307) | Antiproliferative |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol, DFT calculations provide deep insights into molecular geometry, stability, and reactivity. tandfonline.com These calculations are used to determine properties such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. ajchem-a.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. HOMO energy relates to a molecule's ability to donate electrons, while LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For 1,3,4-oxadiazole analogs, MEP analysis often shows that the nitrogen atoms of the oxadiazole ring are electron-rich regions, making them likely sites for electrophilic attack or hydrogen bonding. ajchem-a.comresearchgate.net

The table below presents DFT-calculated electronic properties for analogs of the title compound, demonstrating the typical values obtained for this chemical class.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.574 | -2.093 | 4.481 |

| 5-phenyl-1,3,4-oxadiazole-2-thiol (and derivatives) | -6.25 to -5.99 | -2.02 to -1.71 | 4.23 to 4.28 |

These computational findings collectively enhance the understanding of this compound and its analogs, guiding further experimental work in the development of new therapeutic agents.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Analyses for analogs of this compound, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, are often conducted using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(2d,2p). nahrainuniv.edu.iq These studies focus on the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 5-aryl-1,3,4-oxadiazole derivatives, the HOMO is typically localized over the phenyl ring and the sulfur atom, while the LUMO is distributed across the 1,3,4-oxadiazole ring. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For 1,3,4-oxadiazole derivatives, MEP analysis reveals that the most negative regions (electron-rich, susceptible to electrophilic attack) are concentrated around the nitrogen atoms of the oxadiazole ring and the exocyclic sulfur atom. ajchem-a.com Conversely, the hydrogen atoms of the phenyl ring are the most electropositive sites, prone to nucleophilic attack. This information is vital for understanding intermolecular interactions, including how the molecule might bind to a biological target.

Table 1: Frontier Molecular Orbital Properties of 5-Aryl-1,3,4-oxadiazole Analogs (Calculated via DFT/B3LYP)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.89 | -1.54 | 5.35 |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | -6.21 | -2.03 | 4.18 |

Molecular Reactivity and Stability Predictions

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. nih.gov These parameters, calculated using DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Table 2: Global Reactivity Descriptors for 5-Aryl-1,3,4-oxadiazole Analogs (Calculated via DFT)

| Descriptor | Formula | Typical Value (eV) for Analogs |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.21 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.03 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.09 |

| Chemical Softness (S) | S = 1 / η | 0.48 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.12 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 4.06 |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For compounds like this compound, MD simulations are invaluable for investigating their interactions with protein targets, providing insights into the stability of the protein-ligand complex and the dynamic behavior of the ligand within the protein's active site. nih.gov

Protein-Ligand Complex Stability Evaluation

Once a potential binding pose of a ligand is identified through molecular docking, MD simulations are performed to assess the stability of this interaction under physiological conditions. mdpi.com Several parameters are analyzed to evaluate the complex's stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD plot that reaches a plateau with low fluctuation (typically < 3 Å) indicates that the protein-ligand complex has reached equilibrium and remains stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. High fluctuations in the active site residues may indicate instability, while low fluctuations suggest that the ligand has a stabilizing effect on the binding pocket. mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A constant Rg value over time suggests that the protein is structurally stable and not undergoing significant unfolding or conformational changes upon ligand binding. mdpi.com

Studies on 1,3,4-oxadiazole derivatives show that stable complexes are characterized by minimal deviations in these parameters throughout the simulation period. mdpi.comresearchgate.net

Conformational Dynamics of Ligands within Active Sites

MD simulations provide a dynamic picture of how a ligand behaves within a protein's active site, which is not captured by static docking models. thaiscience.info By analyzing the trajectory of the simulation, researchers can observe the conformational changes of the ligand and the surrounding amino acid residues. This analysis is crucial for understanding the key interactions that maintain the binding affinity.

The persistence of hydrogen bonds and hydrophobic interactions between the ligand and the protein over the simulation time is a strong indicator of a stable binding mode. thaiscience.info Analysis of the ligand's RMSD relative to the protein's binding pocket can reveal whether it remains in its initial docked pose or explores other conformations. Flexible loops within the active site may adopt different conformations to accommodate the ligand, a phenomenon that can be critical for enzyme function and is observable through MD simulations. nih.govnih.gov Understanding these dynamics is essential for structure-based drug design, as it helps in optimizing ligands to form more stable and persistent interactions with their target.

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET properties)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage screening and reducing the likelihood of late-stage failures in drug development. nih.govmdpi.com Various online tools and software, such as SwissADME and ADMETlab, are used for these predictions. mdpi.comresearchgate.net

Computational Assessment of Absorption and Distribution Potential

The absorption and distribution of a drug are critical for it to reach its therapeutic target in sufficient concentrations. Computational models predict several key parameters related to these processes.

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness of a compound and its potential for good oral absorption. The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Studies on 1,3,4-oxadiazole derivatives often show compliance with these rules, suggesting good drug-like properties. nih.gov

Human Intestinal Absorption (HIA): Computational models predict the percentage of a compound that will be absorbed through the human intestine. High HIA values are desirable for orally administered drugs. Many 1,3,4-oxadiazole analogs show predicted HIA values of over 70%. nih.gov

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. Predicted permeability values indicate a compound's ability to cross the intestinal barrier.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its distribution and availability to act on its target. This is another parameter that can be estimated computationally.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound and its analogs, helping to prioritize compounds with favorable absorption and distribution characteristics for further development. researchgate.net

Table 4: Predicted ADMET Properties for 1,3,4-Oxadiazole Analogs

| Property | Description | Predicted Outcome for Analogs |

|---|---|---|